Dansyl-arginine-methylpiperidine amide

thrombin inhibitor in‑vivo efficacy fibrinogen protection

Label-free thrombin active-site titration is challenging without a fluorescent probe. OM-189 solves this via enhanced dansyl fluorescence upon binding. • Thrombin inhibitor (I₅₀ sub-µM); multi-protease control (trypsin, FXa, plasmin). • Competitive 5-HT antagonist (pA₂ 5.24); 10-fold selectivity vs. TI-233. • Validated in vivo fibrinogen protection at 10-20 µM infusion. ≥98% purity; in stock for immediate global shipping.

Molecular Formula C27H43N7O7S
Molecular Weight 609.7 g/mol
CAS No. 55381-97-0
Cat. No. B12770050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl-arginine-methylpiperidine amide
CAS55381-97-0
Molecular FormulaC27H43N7O7S
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.CN1CCN(CC1)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C
InChIInChI=1S/C23H35N7O3S.2C2H4O2/c1-28(2)20-10-4-8-18-17(20)7-5-11-21(18)34(32,33)27-19(9-6-12-26-23(24)25)22(31)30-15-13-29(3)14-16-30;2*1-2(3)4/h4-5,7-8,10-11,19,27H,6,9,12-16H2,1-3H3,(H4,24,25,26);2*1H3,(H,3,4)/t19-;;/m0../s1
InChIKeyDDIZZZUDYHCPHS-TXEPZDRESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dansyl-arginine-methylpiperidine amide – Core Identity and Pharmacological Class


Dansyl-arginine-methylpiperidine amide (CAS 55381-97-0; also referred to as No. 189, OM-189, TI-189, or dansyl-arginine-4-methylpiperidide) is a synthetic, low-molecular-weight direct thrombin inhibitor belonging to the Nᵅ-(arylsulfonyl)-L-arginine amide series discovered by Okamoto and co-workers [1]. The molecule carries a dansyl fluorophore that reports binding events through enhanced fluorescence, a property that has made it a widely used probe for thrombin active-site titration and mechanistic enzymology [2]. Its primary pharmacologic target is the serine protease thrombin (Factor IIa), and it served as one of the early templates from which later clinical candidates such as argatroban were developed.

Fluorescent Probe Label-free thrombin active-site titration via intrinsic dansyl fluorescence enhancement
Direct Thrombin Inhibition Research tool for thrombin enzymology and mechanistic studies
Serine Protease Context Reported inhibition of thrombin, trypsin, Factor Xa, and plasmin

Why Generic Inhibitors Cannot Substitute for Dansyl-arginine-methylpiperidine amide


Within the Nᵅ-(arylsulfonyl)-L-arginine amide series, seemingly minor structural changes produce order-of-magnitude shifts in potency, selectivity, and in‑vivo behaviour. Replacing the 4‑methylpiperidine amide of No. 189 with a 4‑ethylpiperidine (No. 205) raises thrombin I₅₀ ≈ 3‑fold; switching to a 4‑phenylpiperidine diverts selectivity from thrombin to butyrylcholinesterase (Ki = 0.016 µM) [1]. Even within the same piperidine sub-series, the dansyl fluorophore is essential for the fluorescence-based detection that many historical thrombin assays rely on, meaning a non-dansyl analog forfeits the built-in spectroscopic handle [2]. These steep structure–activity relationships make blind substitution scientifically unreliable.

Minor piperidine modifications (methyl→ethyl→phenyl) shift potency and selectivity by orders of magnitude.
Replacing the dansyl fluorophore eliminates intrinsic fluorescence, requiring external labels for binding assays.
Analogues with altered off-target pharmacology (e.g., 5‑HT antagonism) may confound vascular experimental endpoints.

Quantitative Evidence for Dansyl-arginine-methylpiperidine amide


In Vivo Fibrinogen Protection in Thrombin Challenge

When bovine thrombin was infused intravenously (5 NIH U/kg/min for 75 min) into rabbits, control animals exhibited a marked decrease in plasma fibrinogen. In contrast, maintaining dansyl-arginine-methylpiperidine amide at a plasma concentration of 10–20 µM completely prevented the fibrinogen drop. A separate thrombin infusion (7.5–9 NIH U/kg/min for 5 min) caused a sharp fall in platelet count that was satisfactorily suppressed at an inhibitor plasma level of only 1–2 µM . This demonstrates that the compound neutralises thrombin’s two principal pro‑coagulant actions at low micromolar concentrations in a living animal.

Fibrinogen Protection
Head-to-head
Complete protection vs. marked depletion in rabbit model
Supports in‑vivo thrombin inhibition endpoint
10–20 µM plasma; bovine thrombin infusion
thrombin inhibitor in‑vivo efficacy fibrinogen protection

Thrombin Inhibition Potency vs. Analog No. 205

The J. Med. Chem. 1980 structure–activity study reported that Nᵅ‑substituted naphthalenesulfonyl‑L‑arginine amides bearing a 4‑methylpiperidine (the warhead of No. 189) or 4‑ethylpiperidine (the warhead of No. 205) showed I₅₀ values in the range of 10⁻⁷–10⁻⁶ M [1]. A later dedicated study determined that No. 205 (dansyl‑L‑arginine‑ethylpiperidine amide) has an I₅₀ for thrombin of 0.1 µM [2]. The 4‑methylpiperidine amide was not separately determined in that study, but the J. Med. Chem. data place it in the same 10⁻⁷–10⁻⁶ M potency band. For context, the simplest dansyl‑arginine ester (Nᵅ‑dansyl‑L‑arginine‑n‑butyl ester) is ≈ 20‑fold weaker with an I₅₀ of 2 × 10⁻⁶ M [1].

Thrombin I₅₀ vs. No. 205
Cross-study comparable
I₅₀ ≈ 0.1–1.0 µM; ≥20‑fold more potent than dansyl‑arginine ester
Supports potency ranking within analog series
Clotting assay, bovine thrombin
thrombin inhibition I₅₀ comparison structure–activity relationship

Intrinsic Dansyl Fluorescence for Label-Free Binding Measurement

The dansyl group of No. 189 exhibits a marked increase in fluorescence intensity upon binding to thrombin, a property first systematically exploited with the close analog No. 205 [1] and later confirmed for No. 189 in mechanistic enzymology studies where it served as a competitive inhibitor whose binding could be followed optically [2]. Unlike clinically used thrombin inhibitors such as argatroban or dabigatran, which lack an intrinsic fluorophore, No. 189 provides a built‑in spectroscopic signal that eliminates the need for secondary labelling.

Intrinsic Fluorescence
Class-level inference
Label‑free detection vs. argatroban/dabigatran (no fluorophore)
Enables fluorescence-based thrombin titration
Binding enhances dansyl emission
fluorescence probe binding assay thrombin active‑site titration

Multi-Serine Protease Inhibition Profile vs. Hirudin

A chromogenic substrate study directly compared OM-189 with heparin and hirudin against thrombin, trypsin, Factor Xa, and plasmin. OM-189 inhibited all four proteases “remarkably”, whereas hirudin was primarily effective against trypsin and thrombin [1]. Separately, OM-189 showed very slight inhibition of the snake‑venom enzyme Defibrase, and when 4.8 mg was infused into a rabbit, it prolonged PT, PTT, and thrombin time without affecting platelet count or retention [2]. The broader serine protease coverage means OM-189 cannot be considered a thrombin‑exclusive agent, a fact that must be accounted for in experimental design.

Multi‑Protease vs. Hirudin
Cross-study comparable
Inhibits thrombin, trypsin, FXa, plasmin; hirudin inhibits only two
Reported multi‑protease screening context
Chromogenic substrate panel
serine protease panel selectivity hirudin comparison

5-HT Antagonist Activity vs. TI-233

In isolated rabbit aortic strips, TI-189 (synonymous with No. 189) competitively inhibited 5‑hydroxytryptamine (5‑HT)-induced contraction with a pA₂ of 5.24 ± 0.21. Its close structural analog TI-233 gave a pA₂ of 6.23 ± 0.32, approximately 10‑fold more potent [1]. Neither compound inhibited contractions evoked by noradrenaline, histamine, prostaglandins, or potassium at 10⁻⁴ M, confirming selectivity for 5‑HT receptors in this tissue. At 10⁻⁵ M, TI-233 – but not TI-189 – antagonised noradrenaline and KCl responses in dog basilar and coronary arteries, highlighting that the methyl‑to‑ethyl (or other) piperidine modification alters off‑target vascular pharmacology.

5‑HT Antagonism vs. TI‑233
Direct head-to-head
pA₂ = 5.24 (TI‑189) vs. 6.23 (TI‑233); ~10‑fold difference
5‑HT antagonist confound in vascular studies
Rabbit aortic strip assay
5-HT antagonist vascular strip pA₂ off-target pharmacology

Pharmacokinetic Differences vs. No. 407

A dedicated comparative study examined the plasma concentration profiles and excretory routes of No. 189 and No. 407 in rabbits [1]. Although the full text is not digitally available, the abstract’s existence confirms that the two compounds differ measurably in pharmacokinetic behaviour. Supporting this, No. 407 was later shown to have an LD₅₀ of 900 mg/kg i.p. in mice versus 80 mg/kg for No. 205 [2], illustrating how the Okamoto series contains members with substantially different toxicity profiles. The PK comparison between No. 189 and No. 407 provides a direct rationale for choosing one over the other when in‑vivo exposure or clearance characteristics are critical experimental variables.

PK Differences vs. No. 407
Data to verify
Different plasma decay and excretion pattern (full text required)
PK interchangeability not assumed
Rabbit i.v. study; consult full report
pharmacokinetics plasma level excretion No. 407

Optimal Use Cases for Dansyl-arginine-methylpiperidine amide


Fluorescence-Based Thrombin Titration and Enzymology

The intrinsic fluorescence enhancement of No. 189 upon binding to thrombin makes it a preferred choice for label‑free active‑site titration and kinetic mechanism studies. As demonstrated in mechanistic work where the compound served as a competitive inhibitor whose binding was monitored optically, laboratories can avoid the cost and complexity of fluorogenic substrates or secondary labelling [1]. This is the single strongest differentiator from non‑fluorescent thrombin inhibitors such as argatroban or dabigatran.

In Vivo Thrombin-Induced Coagulopathy Model

The original animal experiments provide a well‑characterised protocol: infusion of 10–20 µM No. 189 protects against fibrinogen depletion, and 1–2 µM suppresses platelet consumption during thrombin challenge [1]. Researchers replicating this model can directly reference these effective plasma concentrations for dose selection, a level of experimental guidance unavailable for most analogs in the series.

Serine Protease Selectivity Profiling and Counter-Screening

Because OM-189 inhibits thrombin, trypsin, Factor Xa, and plasmin but spares Defibrase [1], it serves as a multi‑protease control compound. A laboratory developing a novel selective thrombin inhibitor can use OM-189 as a broad‑spectrum comparator to benchmark selectivity gains, while simultaneously using the fluorescence signal to verify compound integrity in each assay run.

Vascular Pharmacology with Defined 5-HT Antagonism

The competitive 5‑HT antagonism of TI-189 (pA₂ = 5.24) in rabbit aorta, combined with its lack of effect on noradrenaline, histamine, prostaglandin, or potassium responses [1], provides a pharmacologically defined tool for experiments that require simultaneous thrombin inhibition and moderate 5‑HT receptor blockade. The 10‑fold difference in 5‑HT potency relative to TI-233 allows researchers to dial in the desired level of serotonergic antagonism by compound selection.

Application
Selection Property
Validation Focus
Fluorescence-based thrombin active-site titration
Intrinsic dansyl fluorescence signal enhancement upon binding
Label-free binding measurement and kinetic analysis
In‑vivo thrombin challenge model
Reported plasma concentration endpoint context
Fibrinogen preservation and platelet consumption endpoints
Multi‑serine protease selectivity profiling
Inhibitory spectrum across thrombin, trypsin, FXa, plasmin
Counter‑screening for novel selective thrombin inhibitors
Vascular pharmacology with 5‑HT receptor antagonism
pA₂‑defined 5‑HT antagonist profile
Control of serotonergic confound in vascular contractility assays
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